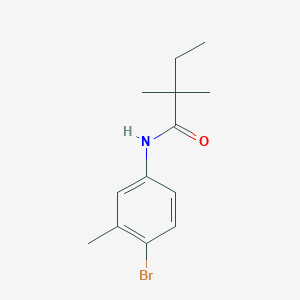![molecular formula C17H19FN2S B215771 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)
1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its various biochemical and physiological effects. This compound is also known as DFTU and has been synthesized using various methods. In
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, several studies have suggested that DFTU may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFTU has also been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been reported to have several other biochemical and physiological effects. DFTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to an increase in acetylcholine levels, which may have implications for the treatment of Alzheimer's disease. DFTU has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea in lab experiments include its relatively simple synthesis method and its potential as an anticancer agent. However, there are also some limitations to using DFTU in lab experiments. One of the main limitations is its low solubility in water, which may limit its application in some experiments. Additionally, the mechanism of action of DFTU is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea. One potential direction is to further explore its potential as an anticancer agent and to investigate its efficacy in animal models. Another direction is to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFTU and to identify its molecular targets.
合成法
The synthesis of 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been reported in several research articles. One of the most common methods involves the reaction between 2,5-dimethylaniline and 4-fluoroacetophenone in the presence of thiourea and hydrochloric acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is reported to be around 60-70%.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Several studies have reported the cytotoxic effects of DFTU on various cancer cell lines, including breast, prostate, and lung cancer cells. DFTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
製品名 |
1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
|---|---|
分子式 |
C17H19FN2S |
分子量 |
302.4 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H19FN2S/c1-12-3-4-13(2)16(11-12)20-17(21)19-10-9-14-5-7-15(18)8-6-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
InChIキー |
KMBPDOOMMWHTQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)








![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
